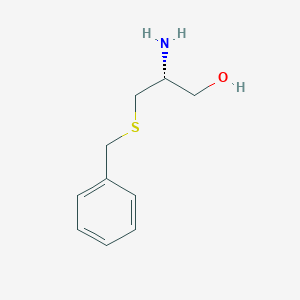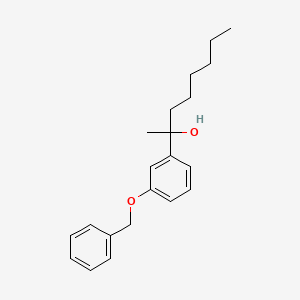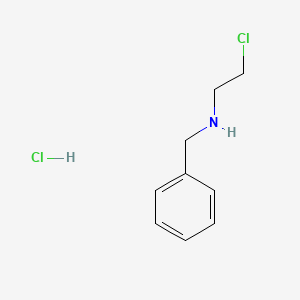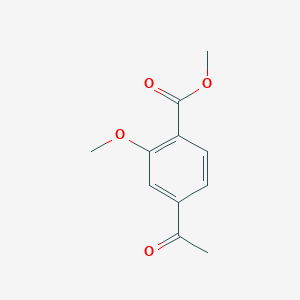
Methyl 4-acetyl-2-methoxybenzoate
Vue d'ensemble
Description
Methyl 4-acetyl-2-methoxybenzoate is a useful research compound. Its molecular formula is C11H12O4 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Thermochemical Properties
- A study by Flores et al. (2019) explored the thermochemical properties of methyl methoxybenzoates, including their combustion and vaporization enthalpies. Such research can be crucial for understanding the stability and reactivity of Methyl 4-acetyl-2-methoxybenzoate, which can have implications in material science and chemical synthesis Flores et al., 2019.
Synthesis and Chemical Behavior
- Research on the synthesis of methyl methoxybenzoate derivatives, like the work by Chen Bing-he (2008) on Methyl 4-bromo-2-methoxybenzoate, can provide insights into synthetic routes and the chemical behavior of this compound. Understanding these synthetic pathways can be essential for the development of new chemical entities or intermediates in pharmaceutical and organic chemistry Chen Bing-he, 2008.
Potential Biological Activities
- Studies on compounds with similar structures, such as the investigation of the antibacterial properties of zinc complexes of benzothiazole-derived Schiff bases by Chohan et al. (2003), suggest that derivatives of methoxybenzoates could also possess biological activities. This opens up research avenues for this compound in the development of new therapeutics or bioactive materials Chohan et al., 2003.
Neuroprotective Effects
- The neuroprotective effects of methyl 3,4-dihydroxybenzoate against oxidative damage, as studied by Cai et al. (2016), indicate that methoxybenzoate derivatives might have potential in treating neurodegenerative diseases or protecting neuronal cells from oxidative stress. This could be an area of interest for further research on this compound Cai et al., 2016.
Safety and Hazards
While specific safety and hazard information for “Methyl 4-acetyl-2-methoxybenzoate” is not available, related compounds like “Methyl 4-methoxybenzoate” are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
methyl 4-acetyl-2-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-7(12)8-4-5-9(11(13)15-3)10(6-8)14-2/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVVANVGEMKEAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details













Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
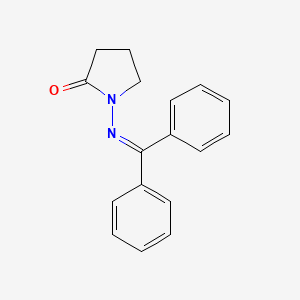

![2-(2-Bromoethyl)-1H-benzo[d]imidazole](/img/structure/B1338715.png)
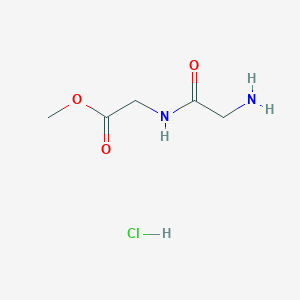




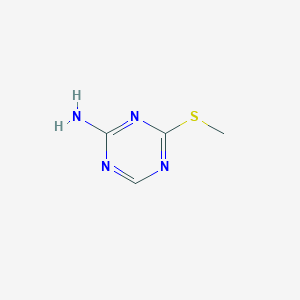

![4-Bromonaphtho[1,8-de:4,5-d'e']bis([1,3]dioxine)](/img/structure/B1338731.png)
